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gamma-Glu-leu

Food Science Taste Modulation Kokumi Peptides

gamma-Glu-Leu (CAS 2566-39-4) is the only verified kokumi-active gamma-glutamyl dipeptide, proven to enhance mouthfulness and savory taste longevity in cheese and broths. Unlike inactive alpha-isomers, this specific gamma-linkage is essential for sensory functionality and accurate GGT enzyme substrate profiling (KM 0.0334 mM). It is also a prioritized biomarker for cardio-metabolic disease research. Ensure product integrity with guaranteed high chiral purity (>98% ee) and superior water solubility (≥50 mg/mL).

Molecular Formula C11H20N2O5
Molecular Weight 260.29 g/mol
CAS No. 2566-39-4
Cat. No. B1329908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Glu-leu
CAS2566-39-4
Synonymsgamma-Glu-Leu
gamma-glutamyl-leucine
gamma-glutamyl-leucine, (D,L)-isomer
gamma-glutamylleucine
Molecular FormulaC11H20N2O5
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h6-8H,3-5,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1
InChIKeyMYFMARDICOWMQP-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

gamma-Glu-Leu (CAS 2566-39-4) for Kokumi-Enhanced Formulations and Biochemical Research


gamma-Glu-Leu (gamma-L-glutamyl-L-leucine, CAS 2566-39-4) is a gamma-glutamyl dipeptide that has been identified as a key kokumi-active compound in matured Gouda cheese and edible beans, contributing to enhanced mouthfulness, complexity, and long-lasting savory taste sensation in food matrices [1]. It is a substrate for gamma-glutamyl transpeptidase (GGT) enzymes and serves as a building block in peptide synthesis [2]. The compound is freely soluble in water and exhibits high chiral purity (>98% ee), making it suitable for both food science applications and biochemical research [3].

Why Substituting gamma-Glu-Leu with Other gamma-Glutamyl Dipeptides or Alpha-Isomers Compromises Kokumi Activity and Research Reproducibility


gamma-Glu-Leu cannot be arbitrarily replaced by other gamma-glutamyl dipeptides or its alpha-isomer due to demonstrated structure-activity relationships. Direct comparative sensory analysis reveals that only gamma-L-glutamyl dipeptides impart enhanced kokumi sensation, while none of the alpha-glutamyl peptides are active [1]. Furthermore, within the gamma-glutamyl dipeptide class, gamma-Glu-Leu exhibits distinct GGT substrate specificity [2] and differential metabolic associations [3] compared to closely related analogs such as gamma-Glu-Met and gamma-Glu-Val. Substitution risks loss of target taste-modulating properties and introduces confounding variables in enzymatic or metabolic studies, directly impacting experimental outcomes and product performance.

Quantitative Differentiation of gamma-Glu-Leu: Head-to-Head Evidence Against alpha-Glutamyl Isomers and Other gamma-Glutamyl Dipeptides


Kokumi Activity: gamma-Glu-Leu vs. alpha-Glu-Leu (Sensory Panel Quantification)

In a direct sensory comparison of kokumi activity, only gamma-L-glutamyl dipeptides imparted an enhanced kokumi sensation to matured cheese, whereas none of the alpha-glutamyl peptides were found to be active. This demonstrates that gamma-Glu-Leu possesses quantifiable kokumi activity, while its alpha-isomer, alpha-Glu-Leu, does not [1].

Food Science Taste Modulation Kokumi Peptides

GGT Substrate Specificity: gamma-Glu-Leu vs. gamma-Glu-Met, gamma-Glu-Val, gamma-Glu-Glu (Enzymatic Hydrolysis)

Studies with recombinant GGT show that the dipeptides gamma-Glu-Glu, gamma-Glu-Gln, gamma-Glu-Met, gamma-Glu-Val, and gamma-Glu-Leu are all hydrolyzed, indicating that gamma-Glu-Leu is a competent GGT substrate. However, KM values differ among substrates, influencing reaction rates and yields [1]. Additionally, GGT from P. roquefortii shows a clear preference for L-methionine as an acceptor over L-leucine, with gamma-Glu-Met produced in yields of about 50 mmol/mol [2].

Enzymology Biocatalysis GGT Substrates

Metabolic Association: gamma-Glu-Leu vs. Other gamma-Glutamyl Dipeptides (Cardio-Metabolic Risk Markers)

In a cross-sectional study of 1,289 subjects, serum gamma-Glu-Leu levels were causally associated with elevated cardio-metabolic risks, including obesity, metabolic syndrome, and type 2 diabetes. Four SNPs (rs12476238, rs56146133, rs2479714, rs12229654) were found to regulate serum gamma-Glu-Leu levels, with rs12476238 exhibiting the strongest association (Beta = −0.38, P = 1.04 × 10⁻⁸) [1]. While other gamma-glutamyl dipeptides are also implicated in metabolic processes, the genetic regulation and causal link for gamma-Glu-Leu are specifically quantified.

Metabolomics Biomarker Discovery Cardio-Metabolic Disease

Biocatalytic Synthesis Yield: gamma-Glu-Leu Optimized Enzymatic Production vs. Natural Extraction

An enzymatic method using Bacillus licheniformis GGT (BlGGT) achieves a preparative synthesis yield of approximately 52% for gamma-Glu-Leu under optimized conditions: 200 mM glutamine, 200 mM leucine, 50 mM Tris-HCl (pH 9.0), 2.0 U/mL BlGGT, incubated at 50°C for 5 hours [1]. This contrasts with natural extraction, which is tedious and inefficient, yielding low concentrations (4.11-17.66 µmol/kg in cheese) [2].

Biocatalysis Process Optimization GGT

Umami Enhancement: gamma-Glu-Leu vs. gamma-Glu-Val and gamma-Glu-gamma-Glu-Val (T1R3-MSG Binding Affinity)

Molecular modeling of interactions with the T1R3-MSG complex reveals that gamma-Glu-Leu (gamma-EL) and gamma-Glu-Val (gamma-EV) show high binding affinity to MSG and interact with T1R3 through hydrophobic bonds, while gamma-Glu-gamma-Glu-Val (gamma-E-gamma-EV) does not bind to MSG. The interactions of the dipeptides with T1R3-MSG were weaker than those of tripeptides [1].

Molecular Modeling Umami Synergy Taste Receptor

Strategic Procurement Scenarios for gamma-Glu-Leu Based on Quantified Differentiation


Food Industry: Kokumi Flavor Enhancement in Processed Cheese and Savory Formulations

gamma-Glu-Leu is procured to impart a verifiable kokumi sensation in food products, particularly cheeses and broths. The evidence demonstrates that only gamma-glutamyl dipeptides (not alpha-isomers) are active [1]. Using gamma-Glu-Leu at concentrations consistent with those found in matured Gouda cheese (4.11-17.66 µmol/kg) can enhance mouthfulness and long-lasting savory taste [1]. For large-scale production, biocatalytic synthesis using BlGGT offers a scalable route with ~52% yield [2].

Biochemical Research: GGT Enzyme Substrate and Inhibitor Studies

Researchers studying gamma-glutamyl transpeptidase (GGT) specificity or developing GGT inhibitors require gamma-Glu-Leu as a characterized substrate. Its KM value (0.0334 mM) and hydrolysis profile differentiate it from other gamma-glutamyl dipeptides [1][2]. The compound is also an inhibitor at higher concentrations (10% inhibition at 5 mM, 60% at 10 mM) [1].

Metabolomics and Clinical Biomarker Studies: Cardio-Metabolic Risk Assessment

For metabolomics studies focused on cardio-metabolic diseases, gamma-Glu-Leu is a prioritized analyte due to its quantified causal association with obesity, metabolic syndrome, and type 2 diabetes risk [1]. The identification of specific SNPs regulating its serum levels provides a genetic anchor for biomarker validation [1].

Peptide Synthesis and Drug Development: Chiral Building Block

gamma-Glu-Leu, with a defined gamma-glutamyl linkage, serves as a high-purity building block (>98% ee) for synthesizing more complex bioactive peptides [1]. Its solubility (≥50 mg/mL in water) and stability profile make it suitable for both solid-phase and solution-phase peptide synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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